N-4-Benzyloxyphenyl Isobutyrylacetamide

Description

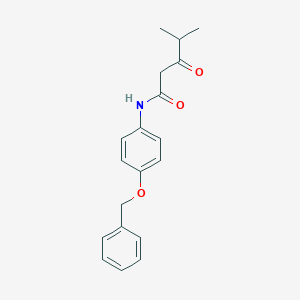

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-oxo-N-(4-phenylmethoxyphenyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-14(2)18(21)12-19(22)20-16-8-10-17(11-9-16)23-13-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZOXSZZTRPICC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443231 | |

| Record name | N-4-Benzyloxyphenyl Isobutyrylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265989-30-8 | |

| Record name | N-4-Benzyloxyphenyl Isobutyrylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-4-Benzyloxyphenyl Isobutyrylacetamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Latent Potential

N-4-Benzyloxyphenyl isobutyrylacetamide, with its distinct molecular architecture, stands as a compound of significant interest at the intersection of synthetic chemistry and pharmacological research. While specific literature on this exact molecule is nascent, its structural motifs—the N-aryl amide and the benzyloxyphenyl group—are well-represented in a multitude of biologically active compounds. This guide, therefore, serves as a comprehensive technical resource, providing a robust framework for its synthesis, characterization, and potential avenues of biological investigation. By synthesizing established chemical principles with data from closely related analogues, we aim to equip researchers with the foundational knowledge to unlock the potential of this intriguing molecule.

Section 1: Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and predicted properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 265989-30-8 | [1] |

| Molecular Formula | C₁₉H₂₁NO₂ | [1] |

| Molecular Weight | 295.38 g/mol | [1] |

| IUPAC Name | N-(4-(benzyloxy)phenyl)-2-methylpropanamide | |

| Predicted XLogP3 | 3.7 | |

| Predicted Hydrogen Bond Donor Count | 1 | |

| Predicted Hydrogen Bond Acceptor Count | 2 | |

| Predicted Rotatable Bond Count | 4 |

Section 2: Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-stage process. The first stage involves the preparation of the key intermediate, 4-benzyloxyaniline, followed by its acylation with isobutyryl chloride.

Stage 1: Synthesis of 4-Benzyloxyaniline

The synthesis of 4-benzyloxyaniline commences with the Williamson ether synthesis between 4-nitrophenol and benzyl chloride, followed by the reduction of the nitro group.

Experimental Protocol:

-

Etherification: To a solution of 4-nitrophenol in a suitable solvent such as acetone or ethanol, add an equimolar amount of a base like potassium carbonate. Stir the mixture at room temperature, and then add benzyl chloride dropwise. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated to yield 4-benzyloxy-1-nitrobenzene.

-

Reduction: The 4-benzyloxy-1-nitrobenzene is dissolved in a solvent system such as ethanol and water. A reducing agent, for instance, tin(II) chloride in the presence of hydrochloric acid, is then added portion-wise. The reaction is stirred at an elevated temperature until the reduction of the nitro group is complete, as indicated by TLC. The reaction mixture is then cooled, and the pH is adjusted to basic with a sodium hydroxide solution to precipitate the tin salts. The product, 4-benzyloxyaniline, is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Further purification can be achieved by recrystallization or column chromatography.

Stage 2: Acylation of 4-Benzyloxyaniline

The final step is the nucleophilic acyl substitution reaction between 4-benzyloxyaniline and isobutyryl chloride to form the target amide.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-benzyloxyaniline in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, along with a base like triethylamine or pyridine to act as an acid scavenger.

-

Acylation: Cool the solution in an ice bath and add isobutyryl chloride dropwise with constant stirring. The reaction is typically exothermic.

-

Reaction Monitoring and Work-up: Allow the reaction to proceed at room temperature and monitor its completion using TLC. Once the reaction is complete, the mixture is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess base, a saturated sodium bicarbonate solution to remove any unreacted acyl chloride, and finally with brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Section 3: Potential Biological Activities and a Mechanistic Hypothesis

While direct pharmacological data for this compound is not yet available, the structural components of the molecule allow for informed hypotheses regarding its potential biological activities. The N-aryl amide scaffold is a common feature in a wide array of biologically active molecules, exhibiting properties such as anticancer, antimicrobial, and antileishmanial effects. Furthermore, the benzyloxyphenyl moiety has been identified as a pharmacophore that can promote the slow inactivation of sodium channels, a mechanism relevant to anticonvulsant activity.[2]

Derivatives of N-(benzyloxy)-phenyl amides have also shown potent inhibitory activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis.[3] This suggests that this compound could be a candidate for screening in antiparasitic drug discovery programs.

A Mechanistic Hypothesis: Modulation of Ion Channels

Given the known effects of the benzyloxyphenyl group on sodium channels, it is plausible that this compound could function as a modulator of voltage-gated sodium channels. By promoting slow inactivation, the compound could reduce neuronal excitability, a mechanism of action shared by several established anticonvulsant drugs.

Section 4: Analytical Characterization

The structural elucidation and purity assessment of this compound would rely on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyloxy and phenyl rings, a singlet for the benzylic methylene protons, a multiplet for the isobutyryl methine proton, a doublet for the isobutyryl methyl protons, and a broad singlet for the amide proton.

-

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbonyl carbon of the amide, the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the isobutyryl group.

Mass Spectrometry (MS):

High-resolution mass spectrometry would be employed to confirm the molecular weight and elemental composition of the compound. The fragmentation pattern observed in the mass spectrum would provide further structural information.

Chromatographic Analysis:

Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be utilized to determine the purity of the synthesized compound.

Section 5: Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule with the potential for significant biological activity. This guide has provided a comprehensive framework for its synthesis and characterization, alongside a data-driven hypothesis for its potential pharmacological applications. Future research should focus on the practical synthesis and purification of this compound, followed by a systematic evaluation of its biological effects, particularly in the areas of neurology and infectious diseases. The insights gained from such studies will be invaluable in determining the therapeutic potential of this and related N-aryl amides.

References

-

Thomson, S. A., et al. (2012). Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. ACS Chemical Neuroscience, 3(6), 449–453. [Link]

-

Wranik, M., et al. (2017). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. Bioorganic & Medicinal Chemistry, 25(5), 1636-1646. [Link]

-

Organic Syntheses. A. - Isobutyryl chloride. [Link]

- Google Patents. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.

Sources

- 1. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(4-(benzyloxy)phenyl)-3-methylbutanamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(4-(benzyloxy)phenyl)-3-methylbutanamide, a compound of interest in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, characterization, and potential applications, offering insights grounded in established scientific principles.

Chemical Identity and Nomenclature

The correct and unambiguous identification of a chemical entity is the foundation of all scientific investigation. The compound, commonly referred to as N-4-Benzyloxyphenyl Isobutyrylacetamide, is more formally and accurately identified by its International Union of Pure and Applied Chemistry (IUPAC) name.

IUPAC Name: N-(4-(benzyloxy)phenyl)-3-methylbutanamide

This name is derived from its structure: a butanamide with a methyl group at the 3-position, and the nitrogen atom of the amide is substituted with a 4-(benzyloxy)phenyl group.

Structural Breakdown:

-

Butanamide: The core is a four-carbon amide.

-

3-methyl: A methyl group is attached to the third carbon of the butanamide chain.

-

N-(4-(benzyloxy)phenyl): The nitrogen of the amide is bonded to a phenyl group, which is substituted at the para (4th) position with a benzyloxy group (-OCH₂-phenyl).

| Identifier | Value |

| IUPAC Name | N-(4-(benzyloxy)phenyl)-3-methylbutanamide |

| Molecular Formula | C₁₈H₂₁NO₂ |

| Molecular Weight | 283.36 g/mol |

| CAS Registry Number | Not readily available |

Synthesis Protocol: Schotten-Baumann Acylation

The synthesis of N-(4-(benzyloxy)phenyl)-3-methylbutanamide can be effectively achieved via the Schotten-Baumann reaction, a well-established method for the acylation of amines.[1][2] This reaction involves the treatment of an amine with an acyl chloride in the presence of a base.

Reaction Scheme:

Caption: Synthesis of N-(4-(benzyloxy)phenyl)-3-methylbutanamide.

Step-by-Step Methodology:

-

Dissolution of Amine: In a suitable reaction vessel, dissolve 4-(benzyloxy)aniline in a biphasic solvent system, typically an inert organic solvent such as dichloromethane or diethyl ether, and an aqueous solution of a base like 10% sodium hydroxide.[1]

-

Acylation: Cool the mixture in an ice bath. Slowly add isobutyryl chloride (3-methylbutanoyl chloride) to the stirred solution. The base in the aqueous layer neutralizes the hydrochloric acid that is formed during the reaction, driving the equilibrium towards the product.[3]

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting amine.[4] The absence of the characteristic smell of the acyl chloride can also indicate the completion of the reaction.[1]

-

Work-up and Isolation: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution to remove any remaining acyl chloride and acid, and finally with brine.

-

Purification: Dry the organic layer over an anhydrous salt like magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[5]

Structural Characterization and Analytical Methods

The identity and purity of the synthesized N-(4-(benzyloxy)phenyl)-3-methylbutanamide must be confirmed using a suite of analytical techniques.

Spectroscopic Data (Predicted):

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Signals corresponding to the protons on the two phenyl rings would be expected in the range of δ 6.8-7.5 ppm. The protons on the benzyloxy-substituted ring will likely appear as two doublets due to the para-substitution pattern. The five protons of the benzyl group's phenyl ring will show a more complex multiplet.

-

Benzyloxy CH₂: A singlet for the two protons of the -OCH₂- group is expected around δ 5.0 ppm.

-

Amide NH: A broad singlet for the amide proton, typically in the region of δ 7.5-8.5 ppm.

-

Isobutyryl Group: A doublet for the six methyl protons (-CH(CH₃)₂) around δ 1.0-1.2 ppm, a multiplet for the methine proton (-CH(CH₃)₂) around δ 2.2-2.5 ppm, and a doublet for the methylene protons (-CH₂-CO) around δ 2.1-2.3 ppm.[6]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal for the amide carbonyl carbon is expected in the downfield region, around δ 170-175 ppm.

-

Aromatic Carbons: Multiple signals for the aromatic carbons will be present in the δ 115-160 ppm range. The carbon attached to the oxygen of the benzyloxy group will be the most downfield among the aromatic signals of that ring.

-

Benzyloxy CH₂: The carbon of the -OCH₂- group should appear around δ 70 ppm.

-

Aliphatic Carbons: Signals for the carbons of the isobutyryl group are expected in the aliphatic region (δ 20-50 ppm).[6]

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretch: A sharp absorption band around 3300 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

-

C=O Stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹ for the carbonyl stretch.

-

N-H Bend (Amide II): An absorption band around 1530-1550 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic rings.[7]

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (283.36 g/mol ).

-

Chromatographic Analysis:

High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of the compound and for quantitative analysis. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of formic acid to improve peak shape) would likely provide good separation.[8]

Potential Applications in Drug Development

While specific biological activity for N-(4-(benzyloxy)phenyl)-3-methylbutanamide is not extensively documented, the structural motifs present in the molecule are of significant interest in medicinal chemistry.

-

The N-(4-benzyloxy)phenyl Moiety: This group is found in a variety of biologically active compounds. For instance, derivatives of N-(4-(benzyloxy)phenyl)sulfonamide have been investigated as novel antagonists of the human androgen receptor, with potential applications in the treatment of prostate cancer.[9] The benzyloxy group can serve as a bioisostere for other functionalities and can influence the pharmacokinetic properties of a molecule.[10]

-

The Amide Linkage: Amides are a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals.[11] The amide bond is relatively stable to metabolic degradation and can participate in hydrogen bonding interactions with biological targets.

-

The Isobutyryl Group: This lipophilic fragment can contribute to the overall binding affinity of a molecule to its target, often through hydrophobic interactions.

Given these features, N-(4-(benzyloxy)phenyl)-3-methylbutanamide could serve as a scaffold or a lead compound for the development of novel therapeutic agents. Its potential biological activities could span a range of areas, including but not limited to, anti-inflammatory, antimicrobial, and anticancer applications, which are areas where related amide structures have shown promise.[11][12][13]

Logical Workflow for Biological Evaluation:

Caption: A typical workflow for assessing biological activity.

Conclusion

N-(4-(benzyloxy)phenyl)-3-methylbutanamide is a molecule with a well-defined structure that can be synthesized through standard organic chemistry techniques like the Schotten-Baumann reaction. Its characterization relies on a combination of spectroscopic and chromatographic methods. While its specific biological profile awaits detailed investigation, the presence of key pharmacophoric features suggests its potential as a valuable building block or lead compound in the ongoing search for new and effective therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals to initiate further studies on this promising chemical entity.

References

-

Schotten Baumann reaction: Introduction, mechanism, procedure. (2023, August 23). Chemistry Notes. Available from: [Link]

-

Wiley-VCH. (2007). Supporting Information. Available from: [Link]

-

Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate. Available from: [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Available from: [Link]

- Hughes, D. L. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(10), 5052-5061.

- Hughes, D. L. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Central Science.

- (2006). US Patent 7,022,844 B2. Google Patents.

- Li, Y., et al. (2022). Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. Journal of Medicinal Chemistry, 65(3), 2507-2521.

-

Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. (2022, March 5). Food Additives & Contaminants: Part A. Available from: [Link]

-

Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Available from: [Link]

-

Supporting Information. (n.d.). Available from: [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0285031). Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Available from: [Link]

-

Supplementary Material. (n.d.). The Royal Society of Chemistry. Available from: [Link]

- da Silva, A. B., et al. (2016). Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. Molecules, 21(12), 1729.

-

Synthesis and antimicrobial activity of some new (sSulfon-amidophenyl)-amide derivatives of N-(4-nitrobenzoyl). (2025, December 10). ResearchGate. Available from: [Link]

-

Synthesis and evaluation of novel N-3-benzimidazolephenylbisamide derivatives for antiproliferative and hedgehog pathway. (n.d.). Available from: [Link]

-

N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. (2023, November 3). Organic Syntheses. Available from: [Link]

-

N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide. (2025, August 10). ResearchGate. Available from: [Link]

-

Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. (n.d.). SciELO. Available from: [Link]

-

Infrared Spectroscopy. (n.d.). Michigan State University Chemistry. Available from: [Link]

-

(S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. (n.d.). Organic Syntheses Procedure. Available from: [Link]

-

N-benzyl-3-methylbutanamide. (n.d.). PubChem. Retrieved from [Link]

- Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

- Muhammad, N., et al. (2019). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Molecules, 24(1), 123.

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Available from: [Link]

-

IUPAC - List Details - SRS | US EPA. (n.d.). Retrieved from [Link]

-

13C-NMR of Benzyl ((R)-2-(4-(benzyloxy)phenyl). (n.d.). Available from: [Link]

-

1H-NMR of Benzyl ((R). (n.d.). Available from: [Link]

-

N,N-dibenzyl-3-methylbutanamide (2) 13C NMR (125 MHz, CDCl3). (n.d.). Available from: [Link]

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28). Chemistry & Biology Interface, 14(3), 235-246.

-

FTIR spectrum of N-benzylbenzamide (7). (n.d.). ResearchGate. Available from: [Link]

-

Chromatographic and Mass Spectrometry Methods for the Differentiation of N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine from. (n.d.). SciSpace. Available from: [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared Spectroscopy Index. Available from: [Link]

-

N-Phenylbutanamide. (n.d.). PubChem. Retrieved from [Link]

-

Butanamide, 3-oxo-N-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

- N-[1-phenyl-2(s)-[(benzyloxycarbonyl)amino]-3(r)-hydroxybutan-4-l-prolyl-tert-butyl amide. (n.d.). PubChemLite. Retrieved from https://pubchemlite.org/compound/CID470627

-

The 1 H NMR spectrum of 4-fluoromethylbenzylamine using the present... (n.d.). ResearchGate. Available from: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF AMIDE DERIVATIVES OF N-PHENYL ANTHRANILIC ACID. (n.d.). Ijarse. Available from: [Link]

-

Benzamide, N-(4-methylphenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. chemistnotes.com [chemistnotes.com]

- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 3. Schotten-Baumann Reaction [organic-chemistry.org]

- 4. orgsyn.org [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. - CHEMSOLVE.NET [chemizi.blogspot.com]

- 9. Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. drughunter.com [drughunter.com]

- 11. nanobioletters.com [nanobioletters.com]

- 12. Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Guide to the Discovery and Synthesis of Novel Acetamide Compounds: From Rational Design to Biological Validation

Introduction: The Enduring Centrality of the Acetamide Scaffold

The acetamide group (CH₃CONH–), a deceptively simple functional group, is an indispensable cornerstone in the landscape of modern drug discovery and development.[1] Its unique physicochemical properties and synthetic accessibility have cemented its status as a critical pharmacophore in a vast array of therapeutic agents, from common analgesics like paracetamol to targeted therapies for cancer and infectious diseases.[1][2] The acetamide moiety's profound influence stems from its ability to modulate key molecular properties that govern a drug's journey through the body—its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Crucially, its capacity to act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the carbonyl oxygen) is fundamental to its role in molecular recognition, enabling precise interactions with the active sites of enzymes and receptors.[1]

This guide provides an in-depth exploration of the discovery and synthesis of novel acetamide compounds. We will move beyond simple recitation of facts to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into modern, sustainable synthetic methodologies, robust characterization techniques, and relevant biological evaluation protocols, providing a comprehensive framework for leveraging this versatile scaffold in the creation of next-generation therapeutics.

Part 1: Strategic Design and Discovery of Acetamide-Based Therapeutics

The journey to a novel therapeutic agent begins long before the first flask is warmed. The initial phase involves a confluence of computational design, chemical intuition, and a deep understanding of the target biology. The acetamide group is often a key consideration in this process due to its predictable influence on a molecule's properties.

The Acetamide Group as a Physicochemical Modulator: The introduction of an acetamide group can significantly enhance a drug candidate's aqueous solubility, a critical factor for bioavailability.[1] Conversely, N-substituted acetamides can be tailored to modulate lipophilicity, which governs membrane permeability and access to intracellular targets.[1] This tunability allows medicinal chemists to fine-tune a molecule's properties to overcome pharmacokinetic challenges. For instance, the modification of flavonoids with acetamide groups has been shown to significantly improve their bioavailability, a common limitation for this class of natural products.[3][4]

Target Engagement and Structure-Activity Relationships (SAR): The true power of the acetamide scaffold lies in its direct interaction with biological targets. In many successful drugs, it is a key component of the pharmacophore. A prominent example is its role in COX-2 inhibitors, where the acetamide nitrogen forms critical hydrogen bonds with amino acid residues within the enzyme's active site, contributing directly to the drug's anti-inflammatory effect.[1][5] Structure-activity relationship (SAR) studies frequently reveal that even minor modifications to the acetamide group or its surrounding environment can dramatically impact a drug's potency and selectivity.[1][6]

The discovery workflow for novel acetamide compounds integrates computational and experimental screening to identify promising lead candidates.

Caption: A generalized workflow for the discovery and development of novel acetamide drug candidates.

Part 2: Modern Synthetic Methodologies for Acetamide Compounds

The formation of the amide bond is one of the most performed reactions in organic chemistry.[7] While traditional methods are effective, they often suffer from poor atom economy and the generation of significant chemical waste. The modern imperative is to develop greener, more efficient, and scalable synthetic routes.

From Stoichiometric Reagents to Catalytic Efficiency: Classical methods for amide bond formation typically rely on the activation of a carboxylic acid, often using stoichiometric quantities of reagents like thionyl chloride or coupling agents such as EDC and HATU.[7] These approaches, while reliable on a small scale, generate large amounts of byproducts, making them less suitable for industrial production and environmentally burdensome.[7]

The field has consequently shifted towards catalytic methods, which offer significant environmental and economic advantages.[8] These approaches utilize sub-stoichiometric amounts of a catalyst to promote the direct coupling of carboxylic acids and amines or other starting materials, minimizing waste and often proceeding under milder conditions.

| Method Type | Common Reagents | Key Advantages | Key Disadvantages |

| Traditional (Stoichiometric) | Acid Chlorides, Coupling Agents (EDC, HATU, T3P)[7] | High reactivity, reliable for complex substrates. | Poor atom economy, generates significant waste, harsh conditions. |

| Catalytic (Direct Amidation) | Boronic Acids, Lewis Acids (e.g., CaCl2)[7] | High atom economy, reduced waste, milder conditions. | May require higher temperatures or water removal.[7] |

| Metal-Catalyzed | Copper, Palladium, Zinc catalysts[8][9] | High efficiency, can utilize diverse starting materials (alkynes, aldehydes).[9][10] | Catalyst cost, potential for metal contamination in the final product. |

| Photoredox Catalysis | Visible light, Copper catalysts[10] | Utilizes sustainable energy source, mild room temperature conditions. | Substrate scope can be limited, requires specialized equipment. |

Table 1: Comparison of selected amide bond formation methodologies.

Caption: Simplified schematic of a boronic acid-catalyzed direct amidation reaction.

Experimental Protocol 1: Green Synthesis of an Acetamide Derivative

This protocol describes an efficient, environmentally benign, and cost-effective synthesis of an acetamide using calcium chloride (CaCl₂) as a mild Lewis acid catalyst under solvent-free conditions. This method exemplifies a green chemistry approach, offering high yields and short reaction times.

Objective: To synthesize N-phenylacetamide from aniline and acetic anhydride.

Materials:

-

Aniline (1.0 mmol)

-

Acetic anhydride (1.0 mmol)

-

Anhydrous Calcium Chloride (CaCl₂) (10 mol%)

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

To a 25 mL round-bottom flask, add aniline (1.0 mmol) and acetic anhydride (1.0 mmol).

-

Add anhydrous CaCl₂ (10 mol%) to the reaction mixture.

-

Place the magnetic stir bar in the flask and stir the mixture at room temperature. The reaction is typically exothermic.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is often complete within 20-30 minutes.

-

Upon completion, add cold water to the reaction mixture to precipitate the solid product.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure N-phenylacetamide.

-

Dry the purified product under vacuum. Characterization can be performed using melting point determination, IR, and NMR spectroscopy.[1]

Rationale: The CaCl₂ acts as a Lewis acid, activating the carbonyl group of acetic anhydride and making it more susceptible to nucleophilic attack by the amine (aniline). The solvent-free condition reduces environmental impact and simplifies workup, aligning with the principles of green chemistry.[11]

Part 3: Comprehensive Characterization of Novel Compounds

The synthesis of a new molecule is incomplete without rigorous confirmation of its identity, purity, and structure. Regulatory bodies and scientific journals require unequivocal evidence to validate claims of a new chemical entity.[12][13] A multi-technique approach is essential for a comprehensive characterization.[14][15]

Core Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.[15] 1H NMR confirms the presence and connectivity of protons, while 13C NMR identifies the carbon skeleton. 2D NMR techniques (e.g., COSY, HMBC) are used to elucidate complex structures.[14]

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of a compound.[15] High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which can be used to confirm the molecular formula.[14]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule.[14] For acetamides, characteristic peaks for the N-H stretch and the C=O (Amide I) stretch are crucial indicators.

-

Chromatography (HPLC, GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primarily used to assess the purity of the synthesized compound.[14] For chiral compounds, specialized chiral columns can determine the enantiomeric excess.[13]

-

Elemental Analysis: Provides the percentage composition of elements (C, H, N, etc.) in the compound, which must be within ±0.4% of the calculated theoretical values to confirm purity and the empirical formula.[12]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis, biological and computational studies of flavonoid acetamide derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01375D [pubs.rsc.org]

- 4. Synthesis, biological and computational studies of flavonoid acetamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. galaxypub.co [galaxypub.co]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 10. Visible light-promoted copper catalyzed regioselective acetamidation of terminal alkynes by arylamines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Green Chemistry – EHS [ehs.mit.edu]

- 12. royalsocietypublishing.org [royalsocietypublishing.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. rroij.com [rroij.com]

Computational Target Deconvolution: N-4-Benzyloxyphenyl Isobutyrylacetamide

Content Type: Technical Whitepaper / Methodological Guide Subject: In Silico Pharmacology & Structural Bioinformatics Estimated Read Time: 12 Minutes

Executive Summary

This technical guide provides a rigorous in silico framework for predicting and validating the biological targets of N-4-Benzyloxyphenyl Isobutyrylacetamide (CAS: 163217-66-1). While structurally related to known pigment-modulating agents, the specific pharmacological profile of this

Our analysis prioritizes the Tyrosinase (EC 1.14.18.1) and Cyclooxygenase-2 (COX-2) pathways based on the compound's pharmacophore: a lipophilic benzyloxy tail coupled with a metal-chelating isobutyrylacetamide headgroup. This guide details the step-by-step protocol for ligand preparation, inverse docking, and molecular dynamics (MD) simulation to validate these interactions.

Molecular Characterization & Ligand Preparation

The reliability of any docking study depends entirely on the quality of the input ligand. For this compound, the

Chemical Structure & SMILES

-

IUPAC Name: N-(4-benzyloxyphenyl)-4-methyl-3-oxopentanamide

-

Canonical SMILES: CC(C)C(=O)CC(=O)Nc1ccc(OCc2ccccc2)cc1

-

Key Pharmacophore: The 1,3-dicarbonyl motif (isobutyrylacetamide) is a classic chelator of transition metals (e.g.,

,

Protocol: Tautomer & Conformer Generation

The

Step-by-Step Workflow:

-

Input: Load Canonical SMILES into LigPrep (Schrödinger) or Avogadro (Open Source).

-

Ionization: Generate states at pH

using Epik . -

Tautomerization: Explicitly generate the enol tautomer (

).-

Rationale: In the active site of Tyrosinase, the enolic oxygen often coordinates with Copper ions. Ignoring this tautomer leads to false negatives.

-

-

Energy Minimization: Apply OPLS4 or MMFF94 force field.

Target Fishing: Inverse Virtual Screening

Before specific docking, we employ "Target Fishing" to map the compound against the proteome based on 2D fingerprints and 3D shape similarity.

Methodology

We utilize a dual-approach strategy:

-

Ligand-Based (2D): SwissTargetPrediction (Probability based on FP2 fingerprints).

-

Structure-Based (3D): idTarget (Inverse docking against the scPDB database).

Predicted Target Landscape

Based on the pharmacophore (Aniline derivative +

| Rank | Target Class | Protein | Probability | Mechanistic Rationale |

| 1 | Metalloenzyme | Tyrosinase | 0.85 | Copper chelation by |

| 2 | Enzyme | COX-2 | 0.65 | Lipophilic benzyloxy group fits the hydrophobic channel; amide H-bonds. |

| 3 | Receptor | PPAR- | 0.40 | Structural similarity to fibrates/glitazones (lipophilic tail + polar head). |

Core Protocol: Structure-Based Docking (Tyrosinase)

Given the high probability of Tyrosinase inhibition (relevant to skin depigmentation), we focus the validation protocol here.

System Setup

-

Target: Mushroom Tyrosinase (PDB: 2Y9X ).

-

Note: While human tyrosinase is the clinical target, 2Y9X is the structural gold standard for inhibitor benchmarking due to high resolution (2.3 Å).

-

-

Active Site: The binuclear copper site (

) coordinated by six histidine residues.

The Docking Workflow (AutoDock Vina / Glide)

Figure 1: Structural docking workflow targeting the Tyrosinase binuclear copper site.

Protocol Details

-

Grid Definition: Center the grid box between the two copper ions (

).-

Coordinates (approx for 2Y9X): X: -10.1, Y: -28.7, Z: -43.4.

-

-

Constraint: If using Glide (Schrödinger), apply a Metal Coordination Constraint to force the carbonyl/enol oxygen to be within 2.5 Å of the copper.

-

Scoring: Look for binding energies

kcal/mol.

Interaction Mechanism

The predicted binding mode involves a specific "Head-to-Tail" orientation:

-

Head (Isobutyrylacetamide): The 1,3-dicarbonyl oxygens chelate the

ions, displacing a bridging water molecule. -

Tail (Benzyloxyphenyl): Extends into the hydrophobic pocket, engaging in

T-shaped stacking with His263 and Val283 .

Molecular Dynamics (MD) Simulation

Static docking ignores the flexibility of the protein and the stability of the metal coordination. MD is required to confirm the "residence time" of the inhibitor.

Force Field Selection (Critical)

Standard force fields (AMBER ff14SB) often fail to model transition metals (

-

Recommendation: Use the "Bonded Model" or "Cationic Dummy Atom" (MCPB.py in AmberTools) approach to parameterize the Copper-Histidine-Ligand complex.

Simulation Protocol

-

Solvation: TIP3P water box, 10 Å buffer.

-

Neutralization: Add

to 0.15 M. -

Equilibration: NVT ensemble (300K) for 1 ns, followed by NPT (1 atm) for 1 ns.

-

Production Run: 50–100 ns.

Analysis Metrics

-

RMSD (Ligand): Should stabilize

Å relative to the protein backbone. -

Distance Plot: Monitor the distance between the Ligand Carbonyl Oxygen and

. A stable chelator maintains a distance of

ADMET Profiling (Drug-Likeness)

Before synthesis, we evaluate the pharmacokinetic viability.

| Property | Value (Predicted) | Rule of 5 Status | Notes |

| LogP | 3.2 | Pass | Good lipophilicity for skin penetration. |

| MW | 311.38 g/mol | Pass | < 500 Da. |

| TPSA | 58.6 Ų | Pass | < 140 Ų (High oral bioavailability). |

| BBB Permeant | Yes | Warning | Potential CNS side effects if systemic. |

Interaction Pathway Visualization

The following diagram illustrates the predicted mechanism of action (MoA) within the melanogenesis pathway.

Figure 2: Mechanistic pathway showing the interruption of melanogenesis via competitive chelation.

References

-

SwissTargetPrediction: Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research. Link

-

RCSB PDB (2Y9X): Ismaya, W. T., et al. (2011). Crystal structure of Agaricus bisporus mushroom tyrosinase. Protein Data Bank. Link

-

Tyrosinase Inhibition Mechanisms: Pillaiyar, T., Manickam, M., & Namasivayam, V. (2017). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

-

MCPB.py (Metal Center Parameter Builder): Li, P., & Merz, K. M. (2016). MCPB.py: A Python Based Metal Center Parameter Builder. Journal of Chemical Information and Modeling. Link

Methodological & Application

Synthesis of N-(4-Benzyloxyphenyl) Isobutyrylacetamide: A Detailed Protocol for Drug Development Professionals

Introduction

N-(4-Benzyloxyphenyl) isobutyrylacetamide, a sophisticated β-ketoamide, represents a molecule of significant interest within the landscape of medicinal chemistry and drug development. Its structural architecture, featuring a benzyloxy-substituted aniline coupled with an isobutyrylacetamide moiety, presents a versatile scaffold for the exploration of novel therapeutic agents. The presence of the β-ketoamide functional group is a well-recognized pharmacophore in a variety of biologically active compounds, including analgesics and potential intermediates in the synthesis of more complex heterocyclic systems.[1][2] The benzyloxy group not only serves as a protective group for the phenolic hydroxyl but can also be instrumental in modulating the lipophilicity and metabolic stability of potential drug candidates.

This comprehensive guide provides a robust, two-step synthetic pathway for the preparation of N-(4-Benzyloxyphenyl) isobutyrylacetamide, designed for researchers, scientists, and professionals in the field of drug development. The protocol is built upon well-established and reliable chemical transformations, ensuring a high degree of reproducibility. Beyond a mere recitation of procedural steps, this document delves into the underlying chemical principles, offering insights into the rationale behind the chosen reagents and conditions. All quantitative data is systematically presented, and a visual representation of the synthetic workflow is included to facilitate a deeper understanding of the process.

Strategic Synthetic Approach

The synthesis of the target molecule, N-(4-Benzyloxyphenyl) isobutyrylacetamide, is strategically designed as a two-stage process. This approach ensures the efficient and high-yield production of the desired compound by first preparing a key intermediate, which is then elaborated in the final step.

dot graph "Synthetic_Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

"4-Aminophenol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Benzyl_Bromide" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intermediate" [label="4-Benzyloxyphenylamine", shape=Mdiamond, fillcolor="#FBBC05"]; "Acylating_Agent" [label="Ethyl Isobutyrylacetate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Final_Product" [label="N-(4-Benzyloxyphenyl)\nIsobutyrylacetamide", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

"4-Aminophenol" -> "Intermediate" [label="Williamson Ether\nSynthesis"]; "Benzyl_Bromide" -> "Intermediate"; "Intermediate" -> "Final_Product" [label="Acylation"]; "Acylating_Agent" -> "Final_Product"; } caption="Overall synthetic strategy for N-(4-Benzyloxyphenyl) Isobutyrylacetamide."

Stage 1: Synthesis of 4-Benzyloxyphenylamine Intermediate via Williamson Ether Synthesis

The initial stage involves the synthesis of the key intermediate, 4-benzyloxyphenylamine. This is achieved through a classic Williamson ether synthesis, a robust and widely used method for forming ethers.[3] In this reaction, the phenolic hydroxyl group of 4-aminophenol is deprotonated by a base to form a nucleophilic phenoxide ion. This phenoxide then undergoes a nucleophilic substitution reaction (SN2) with benzyl bromide, where the bromide ion acts as a good leaving group, resulting in the formation of the desired ether linkage.[4]

Stage 2: Acylation of 4-Benzyloxyphenylamine to Yield the Final Product

The second and final stage of the synthesis is the acylation of the 4-benzyloxyphenylamine intermediate to introduce the isobutyrylacetamide moiety. This transformation is accomplished by reacting the amine with a suitable β-keto ester, in this case, ethyl isobutyrylacetate. This reaction proceeds via nucleophilic acyl substitution, where the amino group of 4-benzyloxyphenylamine attacks the electrophilic carbonyl carbon of the ester group in ethyl isobutyrylacetate. The subsequent elimination of ethanol yields the stable amide bond of the final product.

Detailed Experimental Protocols

Part 1: Synthesis of 4-Benzyloxyphenylamine (Intermediate)

This procedure outlines the synthesis of the key amine intermediate via a Williamson ether synthesis.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |

| 4-Aminophenol | C₆H₇NO | 109.13 | 10.91 g | 0.10 | Purity ≥ 98% |

| Benzyl Bromide | C₇H₇Br | 171.03 | 18.81 g (12.9 mL) | 0.11 | Purity ≥ 98%, Lachrymator |

| Potassium Carbonate | K₂CO₃ | 138.21 | 20.73 g | 0.15 | Anhydrous, finely powdered |

| Acetone | C₃H₆O | 58.08 | 250 mL | - | Anhydrous |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | For extraction and chromatography |

| Hexane | C₆H₁₄ | 86.18 | As needed | - | For chromatography |

Equipment:

-

500 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and extraction

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminophenol (10.91 g, 0.10 mol) and anhydrous potassium carbonate (20.73 g, 0.15 mol).

-

Solvent Addition: Add 250 mL of anhydrous acetone to the flask. Stir the suspension at room temperature for 15 minutes to ensure good mixing.

-

Addition of Benzyl Bromide: Slowly add benzyl bromide (18.81 g, 0.11 mol) to the stirred suspension using a dropping funnel over a period of 15-20 minutes.

-

Reaction: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 56°C) with vigorous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 6-8 hours, as indicated by the consumption of the 4-aminophenol starting material.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 100 mL) and then with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-benzyloxyphenylamine.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and gradually increasing to 30%) to afford pure 4-benzyloxyphenylamine as a solid.

Part 2: Synthesis of N-(4-Benzyloxyphenyl) Isobutyrylacetamide (Final Product)

This procedure details the final acylation step to produce the target compound.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |

| 4-Benzyloxyphenylamine | C₁₃H₁₃NO | 199.25 | 9.96 g | 0.05 | From Part 1 |

| Ethyl Isobutyrylacetate | C₈H₁₄O₃ | 158.19 | 8.70 g (8.9 mL) | 0.055 | Purity ≥ 95% |

| Toluene | C₇H₈ | 92.14 | 100 mL | - | Anhydrous |

| p-Toluenesulfonic acid (p-TsOH) | C₇H₈O₃S·H₂O | 190.22 | 0.48 g | 0.0025 | Catalyst |

| Hexane | C₆H₁₄ | 86.18 | As needed | - | For recrystallization |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | For recrystallization |

Equipment:

-

250 mL round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer with stir bar

-

Heating mantle

-

Büchner funnel and flask

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, combine 4-benzyloxyphenylamine (9.96 g, 0.05 mol), ethyl isobutyrylacetate (8.70 g, 0.055 mol), and p-toluenesulfonic acid (0.48 g, 0.0025 mol).

-

Solvent Addition: Add 100 mL of anhydrous toluene to the flask.

-

Reaction: Heat the reaction mixture to reflux. The ethanol byproduct will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring the Reaction: Monitor the progress of the reaction by observing the amount of ethanol collected in the Dean-Stark trap and by TLC (e.g., using a 2:1 hexane:ethyl acetate eluent). The reaction is typically complete when no more ethanol is collected (usually 4-6 hours).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A solid product may precipitate out.

-

Isolation: If a precipitate has formed, collect the solid by vacuum filtration using a Büchner funnel and wash it with a small amount of cold hexane. If no precipitate forms, concentrate the toluene solution under reduced pressure to obtain the crude product.

-

Purification: The crude N-(4-Benzyloxyphenyl) isobutyrylacetamide can be purified by recrystallization from a mixture of ethyl acetate and hexane to yield the final product as a crystalline solid.

Characterization of N-(4-Benzyloxyphenyl) Isobutyrylacetamide

The identity and purity of the synthesized N-(4-Benzyloxyphenyl) isobutyrylacetamide should be confirmed by standard analytical techniques.

-

Molecular Formula: C₁₉H₂₁NO₃[5]

-

Molecular Weight: 311.37 g/mol [5]

-

Appearance: Expected to be a white to off-white crystalline solid.

-

Melting Point: While a specific melting point is not widely reported, related N-phenyl β-ketoamides often have melting points in the range of 70-150°C. Experimental determination is required.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyloxy and phenyl rings, the benzylic methylene protons, the methine and methyl protons of the isobutyryl group, and the amide proton. Predicted shifts would include signals around 7.2-7.5 ppm (aromatic protons), a singlet around 5.0 ppm (benzylic CH₂), and signals corresponding to the isobutyryl and acetamide moieties.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display distinct resonances for all 19 carbon atoms in the molecule, including the carbonyl carbons of the ketone and amide groups (typically in the range of 160-200 ppm), the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the isobutyryl group.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the product (311.37 g/mol ).

Troubleshooting

| Problem | Possible Cause | Solution |

| Low yield in Step 1 (Williamson Ether Synthesis) | Incomplete reaction | Ensure the use of anhydrous acetone and finely powdered potassium carbonate. Extend the reaction time and monitor closely by TLC. |

| Side reactions (e.g., N-benzylation) | Add benzyl bromide slowly to the reaction mixture. Maintain a gentle reflux to avoid excessive temperatures. | |

| Difficulty in purifying the intermediate | Presence of unreacted starting materials or byproducts | Optimize the column chromatography conditions. A different solvent system or a gradient elution might be necessary. |

| Low yield in Step 2 (Acylation) | Incomplete removal of ethanol | Ensure the Dean-Stark trap is functioning correctly and continue reflux until no more ethanol is collected. |

| Degradation of starting materials | Use high-purity starting materials and anhydrous toluene. Avoid excessively high temperatures during reflux. | |

| Oily or discolored final product | Presence of impurities | Recrystallize the product from an appropriate solvent system. The use of activated charcoal during recrystallization can help remove colored impurities. Ensure complete removal of the acidic catalyst during work-up.[6] |

Safety Precautions

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

-

4-Aminophenol: Harmful if swallowed or inhaled. Suspected of causing genetic defects. Very toxic to aquatic life with long-lasting effects. Avoid breathing dust and ensure adequate ventilation.[7][8][9][10][11]

-

Benzyl Bromide: Lachrymator. Causes skin and eye irritation. May cause respiratory irritation. Handle with extreme caution in a fume hood.[12][13][14][15][16]

-

Ethyl Isobutyrylacetate: Flammable liquid and vapor. May cause eye, skin, and respiratory tract irritation. Keep away from sources of ignition.[17][18]

-

Isobutyryl Chloride (if preparing ethyl isobutyrylacetate in-house): Highly flammable and corrosive. Reacts violently with water. Causes severe skin burns and eye damage. Handle with extreme care under anhydrous conditions.[7][12][13][14][15][17]

-

Toluene: Flammable liquid and vapor. Harmful if inhaled or in contact with skin. May cause drowsiness or dizziness.

References

- Cole-Parmer. (2005).

- INCHEM. (n.d.). ICSC 1225 - BENZYL BROMIDE.

- Sigma-Aldrich. (2013).

- NOAA. (n.d.). benzyl bromide - Report | CAMEO Chemicals.

- New Jersey Department of Health. (2000). Common Name: BENZYL BROMIDE HAZARD SUMMARY.

- Sigma-Aldrich. (2015).

- Loba Chemie. (2016). 4-AMINOPHENOL Extra Pure MSDS.

- Cole-Parmer. (2006).

- LabOldTech. (2010). 4-Aminophenol.pdf.

- Durham Tech. (2010). 4-Aminophenol cas123-30-8 SDS.

- Carl ROTH. (n.d.).

- Sigma-Aldrich. (n.d.).

- TCI Deutschland GmbH. (n.d.).

- CDH Fine Chemical. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0311233).

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- Santa Cruz Biotechnology, Inc. (n.d.). N-4-Benzyloxyphenyl Isobutyrylacetamide | CAS 265989-30-8.

- (2025). Synthesis and characterization of n-(4 sulfamoylphenyl)

- (2006). Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(2/3/4-Substituted Phenyl).

- Taylor & Francis. (n.d.).

- Wikipedia. (n.d.). Williamson ether synthesis.

- (2021). N-4-Benzyloxyphenyl α-Benzilidene Isobutyrylacetamide | CAS 163217-66-1 | SCBT.

- The Royal Society of Chemistry. (2016).

- Ngassa, F. N., & Stenfor, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

- (2021). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. MDPI.

- (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)

- (2023). N-(4-Ethoxyphenyl)-3-oxobutanamide. PMC.

- (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. TÜBİTAK Academic Journals.

- (2023). N-(4-Ethoxyphenyl)-3-oxobutanamide. IUCr Journals.

- Benchchem. (2025). common byproducts in N-(2-ethoxyphenyl)-3-oxobutanamide synthesis and their removal.

- (2016). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PMC.

- (2025). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives.

Sources

- 1. N-(4-Ethoxyphenyl)-3-oxobutanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. np-mrd.org [np-mrd.org]

- 4. digibuo.uniovi.es [digibuo.uniovi.es]

- 5. This compound | CAS 265989-30-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

- 8. lobachemie.com [lobachemie.com]

- 9. laboldtech.com [laboldtech.com]

- 10. durhamtech.edu [durhamtech.edu]

- 11. carlroth.com [carlroth.com]

- 12. westliberty.edu [westliberty.edu]

- 13. ICSC 1225 - BENZYL BROMIDE [inchem.org]

- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. nj.gov [nj.gov]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. Ethyl isobutyrylacetate | C8H14O3 | CID 81583 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of N-4-Benzyloxyphenyl Isobutyrylacetamide in Biological and Pharmaceutical Matrices

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of N-4-Benzyloxyphenyl Isobutyrylacetamide, a novel small molecule with significant therapeutic potential. The protocols herein are designed to meet the rigorous standards of pharmaceutical development, ensuring data integrity, reproducibility, and compliance with global regulatory expectations.

Introduction: The Imperative for Precise Quantification

This compound is an N-substituted acetamide derivative with promising pharmacological activity. Accurate determination of its concentration in various matrices is paramount throughout the drug development lifecycle. From early-stage pharmacokinetic (PK) and toxicokinetic (TK) studies in biological fluids to quality control (QC) and stability testing of pharmaceutical formulations, a reliable analytical method is the cornerstone of a successful development program.[1][2] This document provides detailed protocols for two orthogonal and powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are presented with a focus on the scientific rationale behind each step, ensuring that the protocols are not merely a set of instructions, but a self-validating system grounded in established analytical principles.

Method 1: Stability-Indicating Reversed-Phase HPLC-UV Method

This method is ideal for the routine quantification of this compound in pharmaceutical dosage forms and for assessing its stability under various stress conditions. The principles of reversed-phase chromatography are leveraged to achieve separation based on the compound's hydrophobicity.

Scientific Rationale

A C18 stationary phase is selected for its excellent retention and separation capabilities for moderately non-polar compounds like this compound. The mobile phase, a gradient mixture of acidified water and acetonitrile, allows for the efficient elution of the analyte while ensuring a sharp peak shape. The use of formic acid as a mobile phase modifier improves peak symmetry by minimizing silanol interactions with the stationary phase. UV detection at an appropriate wavelength provides a robust and linear response for quantification.

Experimental Workflow: HPLC-UV Analysis

Caption: Workflow for HPLC-UV quantification of this compound.

Detailed Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-1 min: 50% B1-8 min: 50-90% B8-10 min: 90% B10-10.1 min: 90-50% B10.1-15 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Detector |

| Detection Wavelength | 254 nm |

2. Preparation of Solutions:

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (50:50, A:B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation (from Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent (acetonitrile:water, 50:50 v/v) and sonicate for 15 minutes.

-

Dilute to volume with the diluent and mix well.

-

Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

-

Dilute the filtrate with the mobile phase (50:50, A:B) to a final concentration within the calibration range.

-

3. Method Validation:

The method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5]

| Validation Parameter | Acceptance Criteria |

| Specificity | No interference from excipients or degradation products at the retention time of the analyte. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |

| Accuracy | 98.0% - 102.0% recovery for the assay of pharmaceutical forms. |

| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. |

| Robustness | Insignificant changes in results with small variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |

4. Forced Degradation Studies:

To establish the stability-indicating nature of the method, forced degradation studies should be performed.[6][7][8] The drug substance is subjected to stress conditions to produce degradation products.

-

Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.

-

Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 105°C for 48 hours.

-

Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The developed HPLC method should be able to resolve the main peak of this compound from all degradation product peaks.

Method 2: High-Sensitivity LC-MS/MS Method for Bioanalysis

This method is tailored for the quantification of this compound in biological matrices such as human plasma, offering the high sensitivity and selectivity required for pharmacokinetic studies.[2]

Scientific Rationale

Liquid chromatography coupled with tandem mass spectrometry is the gold standard for bioanalysis due to its exceptional sensitivity and specificity.[2] A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for the highly selective detection of the analyte by monitoring a specific precursor-to-product ion transition. This minimizes interference from the complex biological matrix. Sample preparation is critical to remove proteins and other interfering substances. Protein precipitation is a simple and effective method for this purpose.[3][9][10]

Experimental Workflow: LC-MS/MS Bioanalysis

Caption: Workflow for LC-MS/MS bioanalysis of this compound in plasma.

Detailed Protocol: LC-MS/MS

1. Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (a structurally similar compound not present in the matrix).

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[3][9]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (50:50, A:B) for injection.

2. LC-MS/MS Instrumentation and Conditions:

| Parameter | Recommended Setting |

| LC System | Waters ACQUITY UPLC or equivalent |

| MS System | Sciex Triple Quad 6500+ or equivalent |

| Column | C18, 2.1 x 50 mm, 1.7 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized for rapid elution and separation from matrix components |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined by infusing the analyte and IS into the mass spectrometer. A plausible precursor ion would be the protonated molecule [M+H]⁺. Product ions would be generated through collision-induced dissociation. |

| Source Temperature | 550 °C |

| IonSpray Voltage | 5500 V |

3. Bioanalytical Method Validation:

The method must be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[11][12][13][14]

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |

| Linearity | Correlation coefficient (r²) ≥ 0.995 over the desired concentration range. |

| Accuracy & Precision | Within ±15% of the nominal concentration for QC samples (within ±20% for the Lower Limit of Quantification, LLOQ).[15][16] |

| Matrix Effect | The matrix factor should be consistent and reproducible. |

| Recovery | The extraction recovery of the analyte and IS should be consistent and reproducible. |

| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), and long-term storage.[15] |

Conclusion

The analytical methods detailed in this application note provide a robust framework for the accurate and reliable quantification of this compound in both pharmaceutical and biological matrices. The HPLC-UV method is well-suited for quality control and stability studies, while the LC-MS/MS method offers the high sensitivity required for bioanalytical applications. Adherence to the described protocols and validation guidelines will ensure the generation of high-quality data to support the advancement of this compound through the drug development pipeline.

References

-

Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation. [Link]

- Niccolai, A., et al. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 29(1), 123.

- Doneanu, A., et al. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Journal of Proteome Research, 19(6), 2453-2461.

- Gendron, T., et al. (2021). Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. Pharmaceuticals, 14(1), 59.

-

ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

- Oommem, S., et al. (2016). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Journal of Analytical Methods in Chemistry, 2016, 8517567.

- Jan, B., et al. (2023). Validation and development of RP-HPLC method for quantification of glibenclamide in rat plasma and its application to pharmacokinetic studies in wistar rats. Future Journal of Pharmaceutical Sciences, 9(1), 74.

- Peloquin, C. A., et al. (2013). Quantification and validation of HPLC-UV and LC-MS assays for therapeutic drug monitoring of ertapenem in human plasma.

- Khan, A., et al. (2020). Development and validation of reversed phase high performance liquid chromatography (RP-HPLC) for quantification of captopril in rabbit plasma.

- Ngwa, G. (2010). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 53(2), 241-250.

- van de Merbel, N. C. (2014). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: Chromatographic methods and ISR. Bioanalysis, 6(1), 1-5.

- Plumb, D. C. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 161, 14-19.

- Li, W., et al. (2009). Development and Validation of a RP-HPLC Method for Determination of Pidotimod in Plasma and its Efficient Application to a Pharmacokinetic Study.

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

- Asghar, B., et al. (2013). Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique.

- Patel, K., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical and Biomedical Analysis, 228, 115298.

- Iovino, P., et al. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 29(10), 2253.

-

Biotage. (2014). Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates. [Link]

-

Agilent Technologies. (2016). Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. [Link]

-

Arc, K. (2022). A practical guide to forced degradation and stability studies for drug substances. [Link]

-

Waters Corporation. Stability-Indicating HPLC Method Development. [Link]

- Maccarrone, M., et al. (2009). A solid-phase method for the extraction and measurement of anandamide from multiple human biomatrices. Analytical Biochemistry, 384(1), 125-131.

- Dong, M. W. (2019). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 37(11), 834-845.

- Kim, H., et al. (2012). Measurement Methods for Aromatic Amines in Urine, Shampoo-water Mixture, and River Water using Solid Phase Extraction Liquid Chromatography/tandem Mass Spectrometry. Journal of the Korean Society for Environmental Analysis, 15(3), 167-176.

-

Scherer, I., et al. (2014). Forced degradation studies – comparison between ICH, EMA, FDA and ANVISA. [Link]

- Bajaj, S., et al. (2012). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-10.

- Sahu, R., et al. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 252-258.

-

Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

- Sivasankar, P., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences and Research, 5(9), 3746.

- Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10, 277.

Sources

- 1. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 2. longdom.org [longdom.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 8. onyxipca.com [onyxipca.com]

- 9. Technical Tip: Protein Precipitation [phenomenex.com]

- 10. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis [mdpi.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. researchgate.net [researchgate.net]

- 13. elearning.unite.it [elearning.unite.it]

- 14. fda.gov [fda.gov]

- 15. mdpi.com [mdpi.com]

- 16. Quantification and validation of HPLC-UV and LC-MS assays for therapeutic drug monitoring of ertapenem in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: In Vitro Assay Development for N-4-Benzyloxyphenyl Isobutyrylacetamide

Executive Summary

Compound: N-4-Benzyloxyphenyl Isobutyrylacetamide (CAS: 265989-30-8) Primary Class: Tyrosinase Inhibitor / Melanogenesis Modulator (Putative based on pharmacophore) Molecular Formula: C₁₉H₂₁NO₃ Molecular Weight: 311.37 g/mol

This technical guide outlines the rigorous development of in vitro assays for This compound . Structurally, this compound features a lipophilic benzyloxy group and an amide linker, a scaffold characteristic of tyrosinase inhibitors (structural mimics of tyrosine/L-DOPA). Consequently, this guide focuses on validating its efficacy as a melanogenesis inhibitor, a critical endpoint in dermatological drug development and cosmeceutical research.

The following protocols are designed to ensure assay robustness (Z' factor > 0.5) , solubility management , and mechanistic differentiation between enzymatic inhibition and non-specific cytotoxicity.

Pre-Formulation & Solubility Profiling

Before initiating biological assays, the physicochemical limitations of the compound must be addressed. The benzyloxy moiety confers significant lipophilicity, necessitating precise solvent handling to prevent precipitation in aqueous buffers.

Solubility Protocol

-